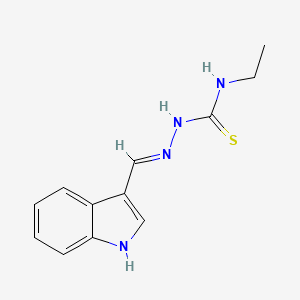

2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide

Description

2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide is a thiosemicarbazone derivative characterized by an indole moiety linked to a hydrazinecarbothioamide group substituted with an ethyl chain. Its molecular structure enables diverse biological interactions, particularly in anticancer and antimicrobial contexts. Key spectroscopic characterizations (¹H/¹³C NMR, FT-IR, UV-Vis) and DFT analyses confirm its planar geometry and electronic properties, which are critical for bioactivity .

Properties

CAS No. |

7275-75-4 |

|---|---|

Molecular Formula |

C12H14N4S |

Molecular Weight |

246.33 g/mol |

IUPAC Name |

1-ethyl-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea |

InChI |

InChI=1S/C12H14N4S/c1-2-13-12(17)16-15-8-9-7-14-11-6-4-3-5-10(9)11/h3-8,14H,2H2,1H3,(H2,13,16,17)/b15-8+ |

InChI Key |

YLHXQEICYDZJSX-OVCLIPMQSA-N |

Isomeric SMILES |

CCNC(=S)N/N=C/C1=CNC2=CC=CC=C21 |

Canonical SMILES |

CCNC(=S)NN=CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide typically involves the reaction of indole-3-carbaldehyde with N-ethylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes.

Medicine: Research has indicated potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or antimicrobial activity .

Comparison with Similar Compounds

N-Methyl Derivative: 2-((1H-Indol-3-yl)methylene)-N-methylhydrazinecarbothioamide

- Structure : Substitution of the ethyl group with methyl.

- Synthesis: Reacted with FeCl₃ in methanol to form 5-(1H-indol-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (SVS2), a heterocyclic azole .

N-Phenyl Derivative: 2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide

Pyridine-Based Analog: 2-((2-Aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide

- Structure: Indole replaced with 2-aminopyridine.

- Bioactivity: Exhibits anticancer activity against human carcinoma cell lines (IC₅₀: 12–18 µM) via intercalative DNA binding and topoisomerase inhibition .

Functionalized Derivatives

- N′-((1H-Indol-3-yl)methylene)palmitohydrazide : Long alkyl chain substituent; used in studies of lipid-membrane interactions .

Comparative Data Table

Key Research Findings

- Anticancer Activity : The ethyl-substituted compound shows comparable efficacy to its pyridine analog, likely due to enhanced π-π stacking with DNA bases .

- Substituent Impact : Bulkier groups (e.g., phenyl) reduce solubility but improve thermal stability, whereas alkyl chains (e.g., ethyl) balance lipophilicity and bioavailability .

- Synthetic Efficiency : FeCl₃-catalyzed methods yield higher purity for N-methyl derivatives, while Hantzsch protocols enable functionalization for thiazole hybrids .

Biological Activity

2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide is a compound that belongs to the class of indole derivatives. Its molecular formula is with a molecular weight of 246.33 g/mol. This compound has attracted attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties.

Synthesis Methods

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with indole aldehydes, yielding high purity and yield. Various methods have been developed to optimize this process, ensuring efficient production while maintaining the compound's integrity.

Anticancer Activity

Research indicates that 2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide exhibits significant anticancer properties. Molecular docking studies suggest that it interacts strongly with proteins involved in cancer signaling pathways, indicating its potential as a therapeutic agent against various cancer types. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, although specific IC50 values and detailed mechanisms are still under investigation.

Antimicrobial Effects

In addition to its anticancer properties, this compound demonstrates notable antimicrobial activity. Preliminary studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's interaction with bacterial targets has been explored through molecular docking techniques, revealing promising binding affinities.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of 2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide, a comparative analysis with related indole derivatives is essential. The following table summarizes the activities of similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Aminoindole | Indole derivative | Antimicrobial |

| Indole-3-carboxylic acid hydrazide | Indole derivative | Anticancer |

| Thiosemicarbazones based on isatin | Thiosemicarbazone | Antitumor |

| 1H-indole derivatives with thiosemicarbazone | Indole-thiosemicarbazone hybrid | Enzyme inhibition |

The unique combination of indole and hydrazinecarbothioamide functionalities in 2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide enhances its biological activity compared to these related compounds.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Cell Line Studies : In vitro experiments demonstrated that treatment with 2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide resulted in significant apoptosis in various cancer cell lines, including breast and lung cancer cells.

- Antimicrobial Testing : The compound exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to key enzymes involved in cancer metabolism and bacterial cell wall synthesis, suggesting multiple mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.